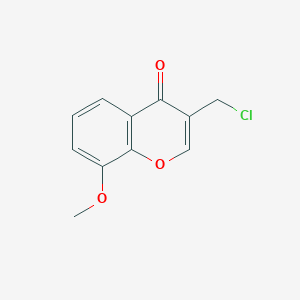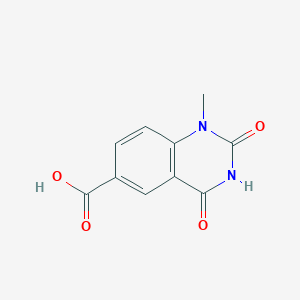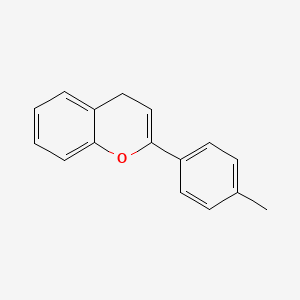
6-Fluoro-7-methyl-8-nitroquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-7-metil-8-nitroquinolin-2(1H)-ona es un compuesto orgánico sintético que pertenece a la familia de la quinolina. Los derivados de quinolina son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal. La presencia de grupos flúor, metil y nitro en el anillo de quinolina puede influir significativamente en las propiedades químicas y las actividades biológicas del compuesto.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-Fluoro-7-metil-8-nitroquinolin-2(1H)-ona generalmente implica reacciones de varios pasos a partir de precursores disponibles comercialmente. Una ruta sintética común podría incluir:
Nitración: Introducción del grupo nitro en el anillo de quinolina utilizando agentes nitrantes como ácido nítrico o una mezcla de ácidos nítrico y sulfúrico.
Fluoración: Introducción del átomo de flúor utilizando agentes fluorantes como N-fluorobenzenosulfonimida (NFSI) o Selectfluor.
Metilación: Introducción del grupo metil utilizando agentes metilantes como yoduro de metilo o sulfato de dimetilo.
Métodos de producción industrial
La producción industrial de tales compuestos a menudo implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir:
Catalizadores: Uso de catalizadores para mejorar las velocidades de reacción.
Control de temperatura y presión: Control preciso de la temperatura y la presión de reacción para garantizar condiciones óptimas.
Purificación: Técnicas como recristalización, cromatografía o destilación para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
6-Fluoro-7-metil-8-nitroquinolin-2(1H)-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Conversión de grupos funcionales a estados de oxidación más altos.
Reducción: Reducción del grupo nitro a un grupo amino utilizando agentes reductores como hidrógeno gaseoso o hidruros metálicos.
Sustitución: Reacciones de sustitución electrófila o nucleófila, particularmente en las posiciones de flúor o nitro.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO4), trióxido de cromo (CrO3).
Reducción: Hidrógeno gaseoso (H2) con un catalizador de paladio, borohidruro de sodio (NaBH4).
Sustitución: Agentes halogenantes, nucleófilos como aminas o tioles.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la reducción del grupo nitro produciría 6-Fluoro-7-metil-8-aminoquinolin-2(1H)-ona.
Aplicaciones Científicas De Investigación
Química: Utilizado como intermedio en la síntesis de moléculas más complejas.
Biología: Estudiado por sus potenciales actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Posible uso en el desarrollo de fármacos debido a su estructura química única.
Industria: Utilizado en la producción de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 6-Fluoro-7-metil-8-nitroquinolin-2(1H)-ona dependería de su objetivo biológico específico. En general, los derivados de quinolina pueden interactuar con varios objetivos moleculares, como enzimas o receptores, lo que lleva a la inhibición o activación de vías biológicas. La presencia de grupos flúor y nitro puede mejorar la afinidad de unión y la especificidad.
Comparación Con Compuestos Similares
Compuestos similares
6-Fluoroquinolin-2(1H)-ona: Carece de los grupos metil y nitro.
7-Metilquinolin-2(1H)-ona: Carece de los grupos flúor y nitro.
8-Nitroquinolin-2(1H)-ona: Carece de los grupos flúor y metil.
Singularidad
6-Fluoro-7-metil-8-nitroquinolin-2(1H)-ona es única debido a la combinación de grupos flúor, metil y nitro, que puede influir significativamente en su reactividad química y actividad biológica en comparación con otros derivados de quinolina.
Propiedades
Fórmula molecular |
C10H7FN2O3 |
|---|---|
Peso molecular |
222.17 g/mol |
Nombre IUPAC |
6-fluoro-7-methyl-8-nitro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H7FN2O3/c1-5-7(11)4-6-2-3-8(14)12-9(6)10(5)13(15)16/h2-4H,1H3,(H,12,14) |
Clave InChI |
YIYJTLRYLUWPGX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C2C=CC(=O)NC2=C1[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate](/img/structure/B11881290.png)




![2-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B11881332.png)



